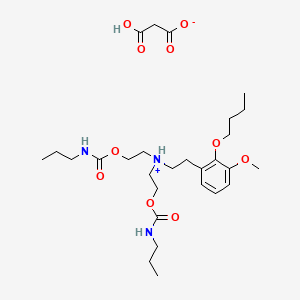
Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate is a complex organic compound It is characterized by its unique structure, which includes a carbamic acid moiety, a propyl group, and a diester linkage with (2-butoxy-3-methoxyphenethyl)iminodiethanol and malonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate typically involves multiple steps. One common method includes the reaction of propyl carbamate with (2-butoxy-3-methoxyphenethyl)iminodiethanol in the presence of a suitable catalyst. The resulting intermediate is then reacted with malonic acid under controlled conditions to form the final product. The reaction conditions often require precise temperature control and the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the continuous feeding of reactants, precise control of reaction parameters, and efficient separation and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and carbamate functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted carbamates and esters.
Aplicaciones Científicas De Investigación
Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate .
- (3-Oxo-propyl)-carbamic acid-tert-butylester .
Uniqueness
Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
72017-27-7 |
|---|---|
Fórmula molecular |
C28H47N3O10 |
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
2-(2-butoxy-3-methoxyphenyl)ethyl-bis[2-(propylcarbamoyloxy)ethyl]azanium;3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C25H43N3O6.C3H4O4/c1-5-8-18-32-23-21(10-9-11-22(23)31-4)12-15-28(16-19-33-24(29)26-13-6-2)17-20-34-25(30)27-14-7-3;4-2(5)1-3(6)7/h9-11H,5-8,12-20H2,1-4H3,(H,26,29)(H,27,30);1H2,(H,4,5)(H,6,7) |
Clave InChI |
UEKQWLDUUOMZPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NCCC)CCOC(=O)NCCC.C(C(=O)O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















